[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13445042
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O3 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C19H27N3O3/c20-12-18(23)21-10-8-15(9-11-21)13-22(17-6-7-17)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14,20H2 |
| Standard InChI Key | ZZZVBQLVKCCZIG-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CC2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
Introduction
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of carbamates. Carbamates are derivatives of carbamic acid, characterized by the presence of a carbonyl group attached to an amine. This specific compound features a piperidine ring, an amino-acetyl group, a cyclopropyl group, and a benzyl ester, making it structurally significant in medicinal chemistry.
Synthesis Methods
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves several steps:
-
Acetylation: The reaction of piperidine derivatives with acetic anhydride or similar acetylating agents to introduce the amino-acetyl group.
-
Carbamate Formation: The reaction of the acetylated piperidine derivative with isocyanates to form the carbamic acid moiety.
-
Esterification: The reaction of the carbamic acid with benzyl alcohol to form the benzyl ester.
Potential Applications
Compounds with similar structures to [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester often exhibit significant biological activity, including neuropharmacological effects. They are classified under carbamates, which are known for their applications in pharmaceuticals and agrochemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume